molecular formula C7H8N2O2 B1586877 Amino-pyridin-4-YL-acetic acid CAS No. 53339-65-4

Amino-pyridin-4-YL-acetic acid

Cat. No.: B1586877
CAS No.: 53339-65-4
M. Wt: 152.15 g/mol
InChI Key: BPTCAQMPNJVACB-UHFFFAOYSA-N
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Description

Amino-pyridin-4-YL-acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the fourth position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-pyridin-4-YL-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which is then subjected to nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Acetic Acid Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Amino-pyridin-4-YL-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation Products: Nitro-pyridin-4-YL-acetic acid.

    Reduction Products: Pyridin-4-YL-ethanol.

    Substitution Products: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Amino-pyridin-4-YL-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Pyridin-4-YL-acetic acid: Lacks the amino group, resulting in different reactivity and biological activity.

    Amino-pyridin-2-YL-acetic acid: The amino group is positioned differently, affecting its chemical properties and applications.

    Amino-pyridin-3-YL-acetic acid: Similar to Amino-pyridin-4-YL-acetic acid but with the amino group at the third position, leading to variations in reactivity and biological interactions.

Uniqueness: this compound is unique due to the specific positioning of the amino group, which influences its chemical behavior and potential applications. This positional isomerism allows for distinct interactions with biological targets and different pathways in synthetic chemistry.

Properties

IUPAC Name

2-amino-2-pyridin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCAQMPNJVACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400775
Record name AMINO-PYRIDIN-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53339-65-4
Record name AMINO-PYRIDIN-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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